molecular formula C25H36O7 B588446 3β,5β-Tetrahydro Cortisone 3,21-Diacetate CAS No. 4003-93-4

3β,5β-Tetrahydro Cortisone 3,21-Diacetate

Cat. No.: B588446
CAS No.: 4003-93-4
M. Wt: 448.556
InChI Key: PXQRJZNDFRAFTF-JWGYNNGLSA-N
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Description

3β,5β-Tetrahydro Cortisone 3,21-Diacetate: is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is characterized by the presence of two acetate groups at positions 3 and 21 of the cortisone molecule. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate typically involves the acetylation of cortisone. The process can be summarized as follows:

    Starting Material: Cortisone is used as the starting material.

    Acetylation: The hydroxyl groups at positions 3 and 21 of cortisone are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cortisone are acetylated using acetic anhydride and a suitable catalyst.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3β,5β-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed to regenerate the hydroxyl groups at positions 3 and 21.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Hydrolysis: The major product is cortisone with free hydroxyl groups.

    Oxidation: Products include cortisone derivatives with oxidized functional groups.

    Reduction: Reduced forms of cortisone derivatives are obtained.

Scientific Research Applications

3β,5β-Tetrahydro Cortisone 3,21-Diacetate has several scientific research applications:

    Biochemistry: Used as a biochemical reagent to study glucocorticoid receptor interactions and signaling pathways.

    Pharmacology: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Medicine: Studied for its anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Cortisone: The parent compound, which lacks the acetate groups.

    Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.

    Prednisone: A synthetic glucocorticoid with a similar mechanism of action but different structural features.

Uniqueness

3β,5β-Tetrahydro Cortisone 3,21-Diacetate is unique due to the presence of acetate groups, which can influence its pharmacokinetic properties and stability. This modification can enhance its utility in research and potential therapeutic applications.

Properties

CAS No.

4003-93-4

Molecular Formula

C25H36O7

Molecular Weight

448.556

IUPAC Name

[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1

InChI Key

PXQRJZNDFRAFTF-JWGYNNGLSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Synonyms

3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate

Origin of Product

United States

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